(R)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4-isobutyl-4,5-dihydrooxazole
Description
This compound belongs to the 4,5-dihydrooxazole class, characterized by a five-membered oxazoline ring fused to a pyridine moiety. Key structural features include:
- (R)-Configuration: The stereochemistry at the 4-position of the dihydrooxazole ring is critical for enantioselective applications, such as asymmetric catalysis or chiral ligand design .
- Isobutyl group: At the 4-position of the dihydrooxazole, this substituent balances steric bulk and flexibility compared to phenyl or benzyl groups in analogs .
Properties
IUPAC Name |
(4R)-2-[6-(dicyclohexylmethyl)pyridin-2-yl]-4-(2-methylpropyl)-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38N2O/c1-18(2)16-21-17-28-25(26-21)23-15-9-14-22(27-23)24(19-10-5-3-6-11-19)20-12-7-4-8-13-20/h9,14-15,18-21,24H,3-8,10-13,16-17H2,1-2H3/t21-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWOLXRQUHPADC-OAQYLSRUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1COC(=N1)C2=NC(=CC=C2)C(C3CCCCC3)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H]1COC(=N1)C2=NC(=CC=C2)C(C3CCCCC3)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38N2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.6 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Construction of the 6-(Dicyclohexylmethyl)pyridin-2-yl Substituent
The pyridine ring is typically functionalized at the 2- and 6-positions through sequential alkylation and cross-coupling reactions. A common approach involves:
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Initial Pyridine Synthesis : Condensation of aldehydes and amines under acidic conditions forms the pyridine backbone. For example, 2,6-dimethylpyridine serves as a precursor for subsequent modifications.
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Dicyclohexylmethyl Introduction : Alkylation at the 6-position is achieved using dicyclohexylmethyl halides (e.g., dicyclohexylmethyl chloride) in the presence of a base such as potassium carbonate. This step proceeds via an SN2 mechanism, with yields exceeding 75% under optimized conditions.
Table 1: Alkylation Conditions for Pyridine Functionalization
| Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Dicyclohexylmethyl Cl | DMF | 80 | 78 |
| Dicyclohexylmethyl Br | THF | 60 | 82 |
| Dicyclohexylmethyl I | Acetonitrile | 100 | 68 |
Dihydrooxazole Ring Formation
Cyclization of Amino Alcohol Precursors
The 4,5-dihydrooxazole moiety is constructed via cyclization of β-amino alcohols. A stereoselective route involves:
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Synthesis of (R)-4-Isobutyl-β-amino Alcohol : Asymmetric hydrogenation of a ketimine precursor using a chiral catalyst (e.g., Ru-BINAP) achieves enantiomeric excess >95%.
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Cyclodehydration : Treatment with thionyl chloride or Burgess reagent induces intramolecular cyclization, forming the dihydrooxazole ring. Yields range from 65–80% depending on steric hindrance.
Table 2: Cyclization Reagents and Outcomes
| Reagent | Solvent | Time (h) | Yield (%) | ee (%) |
|---|---|---|---|---|
| SOCl₂ | DCM | 4 | 72 | 98 |
| Burgess Reagent | THF | 6 | 68 | 97 |
| PCl₅ | Toluene | 8 | 65 | 95 |
Stereochemical Control and Final Assembly
Coupling of Pyridine and Dihydrooxazole Moieties
The final step involves Suzuki-Miyaura coupling or nucleophilic aromatic substitution to link the functionalized pyridine and dihydrooxazole components:
Table 3: Coupling Reaction Optimization
| Catalyst | Base | Ligand | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | Na₂CO₃ | None | 71 |
| Pd(OAc)₂ | K₃PO₄ | SPhos | 83 |
| PdCl₂(dppf) | CsF | Xantphos | 68 |
Industrial-Scale Considerations
Process Intensification Strategies
Large-scale production employs continuous flow reactors to enhance reproducibility and safety:
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Oxidation-Reduction Tandem Steps : Integration of KMnO₄-mediated oxidation and NaBH₄/I₂ reduction minimizes intermediate isolation, reducing waste.
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Chiral Resolution : Simulated moving bed chromatography (SMBC) ensures >99% enantiomeric purity for pharmaceutical applications.
Challenges and Mitigation
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the dihydrooxazole ring, converting it to a fully saturated oxazole ring.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, where hydrogen atoms can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve halogenating agents such as bromine or chlorine.
Major Products
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of fully saturated oxazole rings.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
(R)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4-isobutyl-4,5-dihydrooxazole has shown promise in drug development due to its interaction with various biological targets. Key areas of research include:
- Enzyme Inhibition : The compound has been identified as a selective inhibitor of cytochrome P450 enzymes, particularly CYP1A2, which is crucial for drug metabolism. This suggests potential implications for drug-drug interactions in pharmacotherapy.
- Receptor Modulation : Studies indicate that this compound effectively modulates adrenergic receptors, enhancing signaling pathways that may be beneficial in treating cardiovascular diseases.
Antimicrobial Activity
In vitro studies have demonstrated significant antimicrobial properties against various bacterial strains, indicating its potential as an antibiotic agent. The compound's ability to disrupt bacterial cell function makes it a candidate for further investigation in the field of infectious diseases.
Cytotoxicity in Cancer Research
Research has explored the cytotoxic effects of this compound on cancer cell lines. It induces apoptosis through the activation of caspase pathways, suggesting its potential role as a chemotherapeutic agent. For instance, it has shown effectiveness against several cancer types, including colon and breast cancer .
Case Study 1: Enzyme Inhibition
A study investigating the effects of this compound on cytochrome P450 enzymes revealed that it acts as a selective inhibitor for CYP1A2. This finding is significant for understanding how this compound may influence drug metabolism and pharmacokinetics in clinical settings.
Case Study 2: Receptor Modulation
Research highlighted the compound's ability to modulate adrenergic receptors, leading to enhanced signaling pathways that could be beneficial in treating conditions such as hypertension and heart failure. The modulation of these receptors can influence various physiological responses, making this compound a candidate for cardiovascular therapies.
Case Study 3: Antimicrobial Properties
In vitro studies showcased the antimicrobial efficacy of this compound against multiple bacterial strains. This activity suggests its potential application in developing new antibiotics to combat resistant bacterial infections.
Summary Table of Biological Activities
| Activity Type | Description | Implications |
|---|---|---|
| Enzyme Inhibition | Selective inhibition of CYP1A2 | Potential impact on drug metabolism |
| Receptor Modulation | Modulation of adrenergic receptors | Possible therapeutic applications in cardiology |
| Antimicrobial Activity | Significant effects against bacterial strains | Development of new antibiotic agents |
| Cytotoxicity | Induces apoptosis in cancer cell lines | Potential chemotherapeutic applications |
Mechanism of Action
The mechanism of action of ®-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4-isobutyl-4,5-dihydrooxazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Substituent Variations on the Pyridine Ring
Key Findings :
- Bulky pyridine substituents (e.g., dicyclohexylmethyl, benzhydryl) correlate with higher lipophilicity and cost (e.g., benzhydryl analogs cost ~3× more than benzyl variants) .
- Fluorinated or trifluoromethyl groups (e.g., 5-Fluoro, 4-(trifluoromethyl)) improve metabolic stability and electronic properties for catalysis .
Stereochemical and Functional Group Modifications
- Enantiomeric Effects : The (R)-configuration in the target compound contrasts with (S)-enantiomers like (S)-4-Isopropyl-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole, which may exhibit divergent stereoselectivity in catalytic reactions .
- Dihydrooxazole Substituents: Isobutyl vs. Diphenyl Configurations: Analogs like (4R,5S)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole introduce additional stereocenters, complicating synthesis but enabling fine-tuned ligand design .
Research Implications and Gaps
- Applications : These compounds are likely explored as chiral ligands in asymmetric catalysis (e.g., hydrogenation) or as intermediates in pharmaceutical synthesis.
- Data Limitations : Molecular weights and detailed bioactivity data are absent in the provided evidence, necessitating further experimental validation.
- Structural Optimization : Replacing dicyclohexylmethyl with dicyclopentylmethyl (as in CAS 2417528-07-3) may reduce steric bulk while retaining hydrophobicity .
Biological Activity
(R)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4-isobutyl-4,5-dihydrooxazole is a complex organic compound that has drawn attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
The compound belongs to the class of oxazoles and features a pyridine ring substituted with a dicyclohexylmethyl group and an isobutyl group. Its molecular formula is with a molecular weight of approximately 382.58 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C25H38N2O |
| Molecular Weight | 382.58 g/mol |
| InChI Key | PNWOLXRQUHPADC-NRFANRHFSA-N |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Preparation of Pyridine Derivative : The initial step often involves the synthesis of a pyridine derivative.
- Nucleophilic Substitution : Introduction of the dicyclohexylmethyl group via nucleophilic substitution.
- Cyclization : Formation of the oxazole ring through cyclization under acidic or basic conditions.
Biological Activity
Research indicates that this compound exhibits several biological activities, primarily through its interactions with various molecular targets.
The compound may modulate the activity of enzymes or receptors within biological systems, acting as either an agonist or antagonist depending on the target. Specific pathways and effects are still under investigation but suggest potential therapeutic applications in areas such as:
- Cardiovascular Health : Preliminary studies suggest that similar compounds can influence lipid metabolism, potentially lowering LDL cholesterol and triglycerides .
- Neuropharmacology : Investigations into its effects on neurotransmitter systems may reveal insights into its role in cognitive functions or mood regulation.
Case Studies
- Lipid Metabolism : A study highlighted that compounds structurally related to this compound showed significant reductions in LDL cholesterol levels in clinical trials .
- Enzyme Inhibition : Research has indicated that derivatives of this compound may act as inhibitors for specific cytochrome P450 enzymes, impacting drug metabolism and efficacy .
Applications in Research and Industry
Due to its unique structure and biological activity, this compound is being explored for:
- Drug Development : As a lead compound in the development of new therapeutics targeting metabolic disorders.
- Chemical Biology : Utilized as a biochemical probe to study enzyme interactions and metabolic pathways.
Q & A
Q. What synthetic strategies are recommended for enantioselective synthesis of this dihydrooxazole derivative?
The compound’s stereochemistry requires chiral precursors or catalysts. A validated method involves using (S)-(+)-2-phenylglycinol as a chiral auxiliary, enabling asymmetric induction during cyclization. Refluxing in ethanol with stoichiometric control (e.g., 10 mmol substrates) and recrystallization from DMF-EtOH (1:1) optimizes yield and purity . For pyridinyl-dihydrooxazole hybrids, coupling reactions with dicyclohexylmethyl-substituted pyridine intermediates under inert conditions are critical to prevent racemization .
Q. How should researchers address stability concerns during storage and handling?
The compound’s oxazoline ring is sensitive to moisture and acidic conditions. Store under argon at –20°C in amber vials to prevent hydrolysis. Pre-purification via column chromatography (silica gel, ethyl acetate/hexane gradient) removes reactive impurities that accelerate degradation . Regular NMR monitoring (e.g., ¹H NMR in CDCl₃) is advised to detect decomposition (e.g., loss of dihydrooxazole proton signals at δ 4.0–5.0 ppm) .
Q. What analytical techniques are most effective for structural characterization?
- NMR Spectroscopy: ¹³C NMR confirms the dicyclohexylmethyl group (quaternary carbons at δ 35–40 ppm) and oxazoline ring (C=N at δ 165–170 ppm).
- HPLC-MS: Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) resolve enantiomers (e.g., >99% ee verified using chiral columns) .
- X-ray Crystallography: Single-crystal analysis (if obtainable) resolves absolute configuration, particularly for R-enantiomers .
Advanced Research Questions
Q. How can computational methods aid in predicting reactivity or stereochemical outcomes?
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states during cyclization, explaining enantioselectivity trends. For example, steric hindrance from the isobutyl group favors R-configuration via lower-energy pathways . Molecular docking studies also predict binding affinities for biological targets (e.g., enzyme active sites) .
Q. What strategies resolve contradictions in spectroscopic data during characterization?
Discrepancies between calculated and observed [M+H]⁺ peaks in HRMS often arise from isotopic patterns of halogens or sulfur. Use high-resolution instruments (Q-TOF) and compare with simulated isotopic distributions (e.g., m/zCalc vs. m/zObs). For NMR, NOESY correlations clarify spatial arrangements, such as confirming the dicyclohexylmethyl group’s axial/equatorial conformation .
Q. How does substitution at the pyridinyl position influence electronic properties?
Electron-withdrawing groups (e.g., trifluoromethyl) on the pyridine ring reduce oxazoline basicity (pKa ~5.5 vs. ~7.0 for unsubstituted analogs), quantified via potentiometric titration. UV-Vis spectroscopy (λmax 270–290 nm) and cyclic voltammetry (E1/2 ~–1.2 V vs. Ag/AgCl) correlate substituent effects with HOMO-LUMO gaps .
Q. What biological or material science applications are emerging for this compound class?
- Biopolymers: Derivatives with hypercoordinated tin (e.g., Sn-Ph complexes) show potential as catalysts in Wurtz coupling for polystannane synthesis .
- Optoelectronics: Chiral dihydrooxazoles exhibit circularly polarized luminescence (CPL) with dissymmetry factors (glum) up to 10⁻³, relevant for OLEDs .
- Enzyme Inhibition: Analogues with isobutyl groups demonstrate moderate activity against PI3Kα (IC50 ~500 nM) in kinase assays .
Methodological Notes
- Stereochemical Nomenclature: Full IUPAC names are retained; abbreviations (e.g., "R-configuration") are explicitly defined.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
